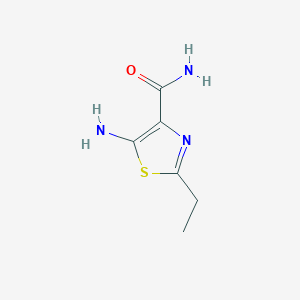

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

5-amino-2-ethyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C6H9N3OS/c1-2-3-9-4(5(7)10)6(8)11-3/h2,8H2,1H3,(H2,7,10) |

InChI Key |

CISBOLMIVXTHLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(S1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Ethyl 1,3 Thiazole 4 Carboxamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide allows for the identification of logical and readily available starting materials. The most common disconnections for a thiazole (B1198619) ring of this nature involve breaking the bonds formed during the primary cyclization step. A logical approach, inspired by the venerable Hantzsch thiazole synthesis, involves a disconnection that separates the C4-C5 bond from the S1-C5 and N3-C4 bonds, leading back to a thioamide and a functionalized three-carbon component.

This analysis points to two primary building blocks: a precursor for the 2-ethyl moiety and a C3 synthon that provides the 5-amino and 4-carboxamide functionalities.

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic synthesis, with several well-established methods. The most widely used is the Hantzsch synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. cutm.ac.innih.govderpharmachemica.com This method is highly versatile, allowing for the introduction of various substituents on the thiazole ring. derpharmachemica.com

Another classical approach is the Cook-Heilbron synthesis, which utilizes α-aminonitriles reacting with reagents like carbon disulfide to form 5-amino-2-mercaptothiazoles. cutm.ac.in While different from the Hantzsch approach, it highlights the use of α-aminonitriles as key precursors for the 5-amino functionality.

These foundational methods provide a blueprint for identifying the types of precursors needed for the target molecule.

The simultaneous presence of a 5-amino group and a 4-carboxamide group points toward specific and highly functionalized starting materials. The most effective precursor for this arrangement is a derivative of 2-cyanoacetamide. In this synthon, the nitrile group serves as a precursor to the 5-amino group through tautomerization after cyclization, and the amide function is already in place for the 4-carboxamide group.

The key intermediate required for a Hantzsch-type synthesis would be an activated form of 2-cyanoacetamide, such as 2-halo-2-cyanoacetamide. This molecule provides the necessary electrophilic center for the thioamide nucleophile to attack, initiating the cyclization process.

The 2-ethyl group is typically introduced using a thioamide that bears the corresponding alkyl group. For the synthesis of this compound, the clear precursor of choice is propanethioamide (thiopropionamide). This molecule provides not only the 2-ethyl substituent but also the C2, N3, and S1 atoms required to complete the thiazole heterocycle.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis | Relevant Section |

|---|---|---|

| Propanethioamide | Source of the 2-ethyl group, C2, N3, and S1 atoms | 2.1.3 |

| 2-Cyanoacetamide Derivatives | Source of the C4, C5, 4-carboxamide, and 5-amino groups | 2.1.2 |

| α-Halocarbonyl Compounds | General electrophilic partners for thioamides in Hantzsch synthesis | 2.1.1 |

Classical and Modern Synthetic Routes

With the key precursors identified, several synthetic pathways can be devised to assemble the target molecule. These range from classical, stepwise cyclization reactions to more modern, efficient one-pot procedures.

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and environmentally benign nature. researchgate.netresearchgate.net A plausible MCR for the synthesis of this compound could be analogous to the Gewald aminothiophene synthesis.

This would involve a three-component reaction between:

Propanal: As the precursor to the ethyl group.

Cyanoacetamide: To provide the C4-carboxamide and C5-amino backbone.

Elemental Sulfur: As the sulfur source.

The reaction, typically catalyzed by a base such as morpholine (B109124) or piperidine, would proceed through an initial Knoevenagel condensation of propanal and cyanoacetamide, followed by the addition of sulfur and subsequent intramolecular cyclization to yield the final 5-aminothiazole product. Such MCRs provide a rapid and convergent route to highly substituted thiazoles. researchgate.netnih.gov

The most classical and arguably most reliable method for constructing the target molecule is a stepwise cyclization based on the Hantzsch synthesis. cutm.ac.innih.gov This route offers excellent control over the regiochemistry of the final product.

The key reaction is the cyclocondensation of propanethioamide with a suitable electrophilic C3 component, such as 2-chloro-2-cyanoacetamide .

The mechanism proceeds as follows:

The sulfur atom of propanethioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in 2-chloro-2-cyanoacetamide.

This initial S-alkylation forms a thioimonium salt intermediate.

An intramolecular cyclization occurs via the attack of the thioamide nitrogen onto the nitrile carbon.

A subsequent tautomerization and elimination of water lead to the formation of the aromatic 5-aminothiazole ring.

This method is robust and has been used to generate a wide variety of substituted aminothiazoles, making it a highly predictable and effective strategy for the synthesis of this compound. derpharmachemica.com

Table 2: Comparison of Primary Synthetic Routes

| Route | Description | Proposed Starting Materials for Target Compound | Key Features |

|---|---|---|---|

| Hantzsch-type Cyclization | Stepwise condensation of a thioamide with an α-halocarbonyl or equivalent. | Propanethioamide, 2-chloro-2-cyanoacetamide | Classical, reliable, high-yielding, excellent regiochemical control. cutm.ac.in |

| Multicomponent Reaction | A one-pot reaction combining three or more starting materials. | Propanal, Cyanoacetamide, Elemental Sulfur | Atom-economical, efficient, aligns with green chemistry principles. researchgate.net |

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring system and is adaptable for the preparation of this compound. researchgate.netorganic-chemistry.orgsynarchive.com This method classically involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.netsynarchive.com For the synthesis of the target molecule, a plausible Hantzsch approach would utilize a thioamide bearing the 2-ethyl group and an α-halocarbonyl compound with the necessary precursors for the 5-amino and 4-carboxamide functionalities.

A potential adaptation of the Hantzsch synthesis for this specific target could involve the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide. However, to achieve the desired 5-amino substitution, a more strategic choice of starting materials is necessary. One such starting material is cyanothioacetamide, which is known to be an accessible substrate for obtaining various S,N-heterocyclic derivatives. researchgate.net

The general reaction scheme can be envisioned as the cyclization of a thioamide with an appropriate α-halocarbonyl derivative. For instance, the reaction of an α-halocyanoacetamide derivative with a source of the ethylthio group could be a viable route.

| Reactant 1 | Reactant 2 | Key Bond Formation | Reference |

| α-halocarbonyl compound | Thioamide | C-S and C=N bonds of the thiazole ring | researchgate.net |

| Ethyl 2-chloroacetoacetate | Thiourea derivative | Thiazole ring formation | rsc.org |

| α-halocyanoacetamide derivative | Ethylthioamide | Formation of the substituted thiazole core | researchgate.net |

Amination and Amidation Strategies at Thiazole Ring Positions

To arrive at the final structure of this compound, specific amination and amidation strategies are crucial.

Amination: The introduction of the amino group at the C5 position can be achieved through various synthetic maneuvers. If the thiazole ring is constructed with a precursor group at C5, such as a nitro or cyano group, a subsequent reduction or hydrolysis step can yield the desired amine. For instance, a 5-nitrothiazole (B1205993) derivative can be reduced to the 5-aminothiazole.

Amidation: The carboxamide group at the C4 position is typically introduced via the amidation of a corresponding carboxylic acid or its ester derivative. This transformation can be accomplished using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. For example, a 2-ethyl-5-aminothiazole-4-carboxylic acid ethyl ester can be subjected to ammonolysis or reaction with an aminating agent to form the desired carboxamide. The direct condensation of a lithium salt of a thiazole carboxylic acid with an aniline (B41778) has also been reported as a method for forming thiazole carboxamides. nih.gov The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) in a solvent such as dimethylformamide (DMF) has proven effective for the synthesis of thiazole-5-carboxamide (B1230067) derivatives. koreascience.kr

Reaction Conditions and Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalysts, solvents, temperature, and pressure is critical for achieving high yields and purity.

Catalytic Systems in Thiazole Synthesis

While the classical Hantzsch synthesis can often proceed without a catalyst, modern variations frequently employ catalytic systems to enhance reaction rates and yields. For the synthesis of 5-aminothiazoles, calcium-catalyzed elimination-cyclization reactions have been reported. nih.gov In one instance, a calcium catalyst, Ca(NTf2)2, in the presence of nBu4NPF6, was used for the synthesis of 5-aminothiazoles from N-thioacyl-N,O-acetals and isocyanides. nih.gov The use of silica-supported tungstosilicic acid as a reusable heterogeneous catalyst has also been demonstrated in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.gov

| Catalyst System | Reaction Type | Advantage | Reference |

| Ca(NTf2)2 / nBu4NPF6 | Elimination-cyclization | Catalytic approach for 5-aminothiazoles | nih.gov |

| Silica (B1680970) supported tungstosilicic acid | Hantzsch condensation | Reusable, green catalyst | nih.gov |

| Palladium(II) acetate (B1210297) / Xantphos | Suzuki-Miyaura coupling | Highly active for C-C bond formation | nih.gov |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the synthesis of thiazole derivatives, influencing reaction rates, yields, and in some cases, the product distribution. researchgate.net For the Hantzsch synthesis and related reactions, polar protic solvents like ethanol (B145695) are commonly used, as they can facilitate the dissolution of the reactants and intermediates. mdpi.com In some cases, a mixture of solvents, such as ethanol and water, has been employed. nih.gov The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also been explored for the synthesis of 2-aminothiazole (B372263) derivatives. rsc.org In a study on a modified Gewald reaction for thiazole formation, trifluoroethanol was found to be a superior solvent, likely due to its high polarity and slightly acidic nature which aids in solubilizing reactants. nih.gov For amidation reactions, polar aprotic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are often utilized. koreascience.kracs.org

Temperature and Pressure Considerations in Scalable Synthesis

Temperature is a critical parameter that can significantly impact the rate of thiazole formation. Many Hantzsch syntheses are conducted at elevated temperatures, often at the reflux temperature of the solvent used. mdpi.com For instance, reactions in ethanol are typically carried out at around 70-80°C. nih.gov Microwave-assisted synthesis has emerged as a technique to rapidly heat reaction mixtures, often leading to shorter reaction times and improved yields. researchgate.netfigshare.com

Pressure is generally not a primary consideration for the laboratory-scale synthesis of thiazoles via the Hantzsch reaction, as these reactions are typically performed at atmospheric pressure. However, in a scalable industrial synthesis, pressure might be utilized to control the boiling point of the solvent and to handle any gaseous byproducts safely.

Purification and Isolation Techniques in Synthetic Organic Chemistry

The purification and isolation of the final product, this compound, from the reaction mixture are essential to obtain a compound of high purity. Common techniques employed in synthetic organic chemistry are applicable here.

Following the completion of the reaction, the work-up procedure typically involves quenching the reaction, followed by extraction to separate the product from the reaction medium. The crude product is then purified. A widely used method for the purification of thiazole derivatives is flash column chromatography on silica gel. nih.govnih.gov The choice of eluent system, commonly a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate, is optimized to achieve good separation. nih.govacs.org

Recrystallization is another powerful purification technique, particularly for solid compounds. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Advanced Structural Characterization of 5 Amino 2 Ethyl 1,3 Thiazole 4 Carboxamide and Its Derivatives

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable tools for the structural elucidation of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation and energetic particles, these methods provide detailed information about the atomic composition, functional groups, and bonding arrangement within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. For 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide, ¹H and ¹³C NMR are crucial for mapping the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the amino group, and the carboxamide group. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern indicating their adjacent positions. The chemical shifts for these protons would be influenced by the electron-withdrawing nature of the thiazole (B1198619) ring. The protons of the primary amine (-NH₂) and the carboxamide (-CONH₂) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. In studies of various 2-amino-thiazole-4-carboxamides, the chemical shifts for such protons have been well-documented. jst.go.jp

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂CH₃ | ~1.3 | Triplet (t) |

| -CH₂ CH₃ | ~2.8 | Quartet (q) |

| -NH₂ | ~5.0-6.0 | Broad Singlet (br s) |

| -CONH₂ | ~7.0-8.0 | Broad Singlet (br s) |

Note: Predicted values are based on general principles and data from analogous structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the three carbons of the thiazole ring (C2, C4, and C5), and the carbonyl carbon of the carboxamide group. The chemical shifts of the thiazole ring carbons are characteristic of this heterocyclic system, with the carbon atom bonded to both sulfur and nitrogen (C2) typically appearing at a significantly different shift compared to the others. The carbonyl carbon (C=O) is expected to resonate at the downfield end of the spectrum, typically in the 160-170 ppm range, which is a hallmark for amide carbonyls. jst.go.jp

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂C H₃ | ~14 |

| -C H₂CH₃ | ~25 |

| Thiazole C4 | ~110-120 |

| Thiazole C5 | ~150-160 |

| Thiazole C2 | ~160-170 |

| C =O (Amide) | ~165-175 |

Note: Predicted values are based on general principles and data from analogous structures.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the connectivity of the ethyl group (CH₂ to CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to, allowing for the definitive assignment of the CH₂ and CH₃ carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (2-3 bonds). It would show correlations from the ethyl protons to the C2 carbon of the thiazole ring, and from the amide/amine protons to the C4 and C5 carbons, thereby confirming the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which can help in determining the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine and amide groups are expected in the region of 3100-3400 cm⁻¹. The C=O stretching of the primary amide group would produce a strong absorption band around 1650-1680 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the thiazole ring in the 1500-1600 cm⁻¹ region, and C-H stretching from the ethyl group just below 3000 cm⁻¹. nih.govresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine & Amide (N-H) | Stretch | 3100 - 3400 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Amide (C=O) | Stretch | 1650 - 1680 |

| Thiazole Ring (C=N, C=C) | Stretch | 1500 - 1600 |

Note: Predicted values are based on general principles and data from analogous structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the confirmation of its elemental composition. For this compound (C₆H₉N₃OS), the expected exact mass would be calculated. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). Analysis of the fragmentation pattern in the mass spectrum (MS/MS) can provide further structural information. Common fragmentation pathways for such molecules might include the loss of the carboxamide group, cleavage of the ethyl group, or rupture of the thiazole ring, providing valuable data that corroborates the proposed structure. jst.go.jpnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₀N₃OS⁺ | 172.05 |

Note: Predicted value for the protonated monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data for this compound was found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published ESI-MS data for this compound was found.

X-ray Crystallography for Solid-State Structure Determination

No crystal structure for this compound has been deposited in crystallographic databases or published in the searched literature.

Bond Lengths, Bond Angles, and Dihedral Angles

Without crystallographic data, a table of bond lengths, angles, and dihedrals cannot be generated.

Crystal Packing and Intermolecular Interactions

Information on crystal packing and intermolecular interactions is derived from X-ray crystallography and is therefore unavailable.

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state is not possible without the corresponding crystal structure data.

Should data for This compound become publicly available in the future, the requested article can be generated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure of molecules. excli.de It is widely employed to determine various molecular properties, including optimized geometry, electronic distribution, and chemical reactivity. For derivatives of the 2-aminothiazole (B372263) scaffold, DFT calculations are crucial for understanding their structure-activity relationships.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide, DFT calculations, typically using a basis set like 6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles.

Studies on analogous heterocyclic compounds, such as 2-aminothiazole derivatives, have shown that the thiazole (B1198619) ring is generally planar. The optimization process for this compound would likely confirm the planarity of its core 1,3-thiazole ring. The analysis would also reveal the spatial orientation of the ethyl group at position 2, the amino group at position 5, and the carboxamide group at position 4. These calculations are essential for understanding how the molecule interacts with biological targets, such as enzyme active sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For similar thiazole derivatives, DFT calculations have been used to determine these energy values. For instance, a study on one such derivative reported a HOMO-LUMO energy gap of approximately 4.6 eV. researchgate.net A smaller energy gap would indicate that the molecule requires less energy to undergo electronic transitions, influencing its optical and electronic properties.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 |

| ΔE (Gap) | ELUMO - EHOMO | 4.6 |

Note: The values presented are illustrative and based on data for analogous thiazole compounds. researchgate.net

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity. excli.de

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): Resistance to change in electron distribution. η = (IP - EA) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity. S = 1 / η.

These parameters are invaluable for predicting how this compound will behave in a chemical reaction. Local reactivity descriptors, such as Fukui functions, can also be derived to identify the most reactive sites within the molecule, predicting where nucleophilic or electrophilic attacks are most likely to occur.

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | A measure of molecular reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are used to identify regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would likely show:

Negative Regions (Red/Yellow): These areas, rich in electrons, would be concentrated around the electronegative nitrogen and oxygen atoms of the thiazole ring and the carboxamide group. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): These electron-deficient areas would be located around the hydrogen atoms, particularly those of the amino group and the amide, making them potential sites for nucleophilic attack.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's biological activity.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment.

Conformational Flexibility and Solvent Effects

MD simulations can reveal the conformational flexibility of this compound by simulating its motion in a given environment, such as a solvent like water. This involves calculating the forces between atoms and using them to solve the classical equations of motion.

Such simulations would identify the preferred conformations of the molecule in solution by exploring the rotational freedom around its single bonds, particularly concerning the ethyl and carboxamide side chains. The analysis of dihedral angles over the simulation time helps in understanding the molecule's structural dynamics. mdpi.com Furthermore, these simulations can elucidate the role of the solvent by showing how water molecules form hydrogen bonds with the solute and how this hydration shell influences the molecule's shape and stability. This information is vital for predicting how the compound will behave in a physiological environment.

Intermolecular Interactions and Binding Site Dynamics

Computational simulations are instrumental in characterizing the non-covalent interactions that govern how this compound interacts with its molecular environment. Techniques like molecular docking and molecular dynamics (MD) simulations can predict and analyze its binding modes within a protein's active site or other cavities.

The functional groups of this compound—the primary amine (-NH2), the carboxamide (-CONH2), the thiazole ring, and the ethyl group—dictate its interaction profile. The amine and amide groups are potent hydrogen bond donors and acceptors. The thiazole ring, with its nitrogen and sulfur heteroatoms, can also participate in hydrogen bonding and pi-stacking interactions. The ethyl group provides a region for hydrophobic interactions.

Molecular dynamics simulations, often extending over nanoseconds, reveal the stability of these interactions and the conformational changes of both the ligand and the binding site over time. nih.govcore.ac.uk These simulations provide a dynamic picture of the binding events, highlighting key residues that form stable and transient contacts. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy, offering a quantitative measure of binding affinity. nih.gov

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site This table illustrates the types of interactions the compound can form, as predicted by molecular docking and dynamics simulations.

| Functional Group of Compound | Type of Interaction | Potential Interacting Partner (e.g., Amino Acid Residue) |

| 5-Amino (-NH₂) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid (side chain carboxyl) |

| 4-Carboxamide (-CONH₂) | Hydrogen Bond Donor/Acceptor | Serine, Threonine (side chain hydroxyl); Asparagine, Glutamine (side chain amide) |

| Thiazole Ring Nitrogen | Hydrogen Bond Acceptor | Arginine, Lysine (side chain amine) |

| Thiazole Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan (aromatic rings) |

| 2-Ethyl (-CH₂CH₃) | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine (aliphatic side chains) |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational methods can map out the pathways for its synthesis, most notably through variations of the Hantzsch thiazole synthesis. nih.govwikipedia.org This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. nih.gov

To visualize the entire energy landscape of a reaction, chemists perform reaction coordinate scans, also known as potential energy surface (PES) scans. This involves systematically changing a specific geometric parameter (like a bond length or angle) and calculating the energy at each point. The resulting energy profile maps the energetic journey from reactants to products, passing through intermediates and transition states. For the formation of this compound, an energy profile would reveal the relative stabilities of intermediates, such as the initial S-alkylated product and the subsequent hydroxythiazoline, before the final dehydration to the aromatic thiazole ring. nih.gov This detailed energetic information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yield and efficiency. researchgate.net

QSAR and 3D-QSAR Methodologies (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity or property. In a non-clinical context, this could involve predicting physicochemical properties like solubility, lipophilicity, or binding affinity to a non-therapeutic protein target.

For a series of derivatives related to this compound, a 2D-QSAR model might use descriptors calculated from the 2D structure (e.g., molecular weight, atom counts, connectivity indices) to predict a property. laccei.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of the molecules. researchgate.nettandfonline.com These models require aligning a set of molecules and calculating steric and electrostatic fields around them. nih.govrsc.org The resulting contour maps highlight regions where modifications to the molecular structure would likely increase or decrease the desired property. researchgate.net

Table 2: Example of Descriptors Used in QSAR Models for Thiazole Derivatives This table lists common descriptors that could be used to build a QSAR model for predicting a non-clinical property.

| Descriptor Type | Descriptor Example | Information Coded |

| Topological | Molecular Connectivity Index (χ) | Branching and size of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Thermodynamic | LogP | Lipophilicity/hydrophobicity |

| 3D-QSAR Fields | CoMFA Steric/Electrostatic Fields | 3D shape and charge distribution |

When the 3D structure of a target is unknown, ligand-based methods become essential. These approaches rely on the principle that molecules with similar structures or properties are likely to interact with the same target in a similar way. nih.gov Starting with the structure of this compound as a template, researchers can design new molecules by making systematic modifications. QSAR models can then be used to predict the properties of these new virtual compounds before they are synthesized, a process that saves significant time and resources. ijbpas.com This approach allows for the exploration of chemical space around a lead compound to identify derivatives with optimized characteristics.

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to exhibit a particular interaction. nih.govnih.gov For this compound, a pharmacophore model would consist of features like hydrogen bond donors (from the -NH2 and -CONH2 groups), hydrogen bond acceptors (the amide oxygen and thiazole nitrogen), and a hydrophobic center (the ethyl group). mdpi.com

This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. rsc.orgresearchgate.net The goal is to identify structurally diverse molecules that match the pharmacophore features. This technique is powerful for scaffold hopping—finding new core structures that maintain the crucial interaction points of the original molecule, which can be valuable in materials science and the development of chemical probes. nih.gov

Structure Activity Relationship Sar Studies of 5 Amino 2 Ethyl 1,3 Thiazole 4 Carboxamide Analogs

Impact of Substituent Modifications on Molecular Interactions

Modifications to the substituents on the 5-aminothiazole-4-carboxamide (B1282440) scaffold have demonstrated profound effects on the compound's interaction with biological targets. Key positions for modification include the C5-amino group, the C2-alkyl chain, and the 4-carboxamide moiety.

Role of the Amino Group (C5) in Mediating Molecular Recognition

The amino group at the C5 position of the thiazole (B1198619) ring is a critical pharmacophoric feature. SAR studies on related thiazole derivatives have revealed that the presence of a free amino group can be an essential requirement for certain biological activities, such as carbonic anhydrase (CA)-III inhibition. nih.gov This group acts as a potent hydrogen bond donor, forming crucial interactions with amino acid residues in the active sites of target proteins. The specific positioning and electronic nature of this primary amine contribute significantly to the molecule's ability to anchor itself within a binding pocket, influencing both affinity and selectivity. In many heterocyclic scaffolds, the substituted amino group at various positions can accommodate a range of lipophilic substitutions, highlighting its versatility in drug design. mdpi.com

Effects of Variations in the 2-Alkyl Chain on Conformational Preferences

The C2 position of the thiazole ring, occupied by an ethyl group in the parent compound, is a key site for modification to modulate physicochemical properties and conformational behavior. The length and branching of the 2-alkyl chain can influence the molecule's lipophilicity, solubility, and steric profile. Studies on related heterocyclic systems, such as thiazolothiazole-based molecules, have shown that even minor changes in alkyl chain length, for example, from a 2-butyloctyl to a 2-ethylhexyl group, can significantly impact thermal stability, absorption intensity, and molecular aggregation in films. nih.gov Shorter alkyl chains can sometimes lead to increased molecular crystallinity. nih.gov

Influence of Amide Substituents on Hydrogen Bonding and Steric Complementarity

The 4-carboxamide functional group is a cornerstone of the molecule's design, largely due to its capacity for forming strong hydrogen bonds. nih.govresearchgate.net Modifications to the amide, particularly substitutions on the amide nitrogen, are a common strategy to fine-tune binding affinity and selectivity. Introducing different substituents can alter the hydrogen bonding pattern, introduce new steric interactions, and modulate the compound's electronic properties.

For example, incorporating bulky lipophilic groups, such as a t-butyl substituent, can lead to interactions with hydrophobic pockets in a target's active site, potentially increasing binding and inhibition. acs.orgnih.gov Conversely, hydrophilic groups like methoxy (B1213986) substituents may engage in hydrogen bonding within hydrophilic channels of an active site. acs.orgnih.gov The interplay between hydrogen bonding and steric complementarity is critical; the substituent must be of an appropriate size and shape to fit within the binding site without causing unfavorable steric clashes, while positioning the amide's hydrogen bond donors and acceptors for optimal interaction.

Scaffold Diversity and Bioisosteric Replacements

To explore new chemical space and improve drug-like properties, researchers often replace the central heterocyclic scaffold with other ring systems, a strategy known as scaffold hopping or bioisosteric replacement.

Thiazole vs. Thiadiazole vs. Triazole Carboxamide Cores

The thiazole ring is frequently compared with and replaced by its bioisosteres, such as thiadiazole and triazole, to investigate the impact of the heteroatom arrangement on biological activity. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit broadly similar biological responses.

Thiazole: This five-membered ring containing sulfur and nitrogen is a common scaffold in many clinically used drugs. nih.govresearchgate.net Its aromatic nature and specific arrangement of heteroatoms define its hydrogen bonding and stacking capabilities.

Thiadiazole: This ring system exists in several isomeric forms (e.g., 1,2,4- and 1,3,4-thiadiazole). The 1,3,4-thiadiazole (B1197879) ring, in particular, is considered a bioisostere of pyrimidine (B1678525) and oxadiazole. nih.govresearchgate.net Its mesoionic character can allow analogs to better cross cellular membranes, and the sulfur atom often imparts improved liposolubility. nih.govresearchgate.net In some studies, replacing a thiadiazole with a thiazole core has been shown to be favorable for certain activities. nih.gov

Triazole: The 1,2,3-triazole ring is another well-established bioisostere, often used to replace amide bonds in drug analogs. unimore.it Triazoles are generally very stable under various metabolic conditions (hydrolytic, oxidative, and reductive). unimore.it Their molecular size and shape can resemble that of other heterocycles like pyrazole (B372694) and thiazole, allowing them to serve as effective substitutes in maintaining biological activity. researchgate.net

The choice between these cores can significantly affect a compound's potency, selectivity, and pharmacokinetic profile.

Table 1: Comparison of Thiazole, Thiadiazole, and Triazole Cores

| Feature | Thiazole | Thiadiazole (1,3,4-isomer) | Triazole (1,2,3-isomer) |

|---|---|---|---|

| Key Characteristics | Common scaffold in approved drugs; specific arrangement of S and N atoms. nih.govresearchgate.net | Bioisostere of pyrimidine; mesoionic nature may improve cell permeability; sulfur atom can increase liposolubility. nih.govresearchgate.net | Highly stable metabolically; often used as an amide bond isostere. unimore.it |

| Potential Advantages in SAR | Well-established scaffold with predictable interactions. | Can enhance membrane crossing and solubility. nih.gov | Improves metabolic stability and can mimic other functional groups. unimore.it |

| References | nih.govresearchgate.net | nih.govresearchgate.net | unimore.itresearchgate.net |

Exploration of Different Heterocyclic Ring Systems

Beyond direct bioisosteres, a wide range of other heterocyclic systems are explored to develop novel analogs. The goal is to identify scaffolds that may offer improved properties, such as novel intellectual property, enhanced potency, or better ADME (absorption, distribution, metabolism, and excretion) profiles. For example, thiazole-containing compounds have been linked to other ring systems like pyrimidines to create fused heterocyclic motifs such as thiazolo[5,4-d]pyrimidines, which are isosteres of purines. researchgate.net Other heterocycles like pyrazole, tetrazole, and isoxazole (B147169) have also been incorporated into drug candidates to modulate activity. nih.gov The selection of a new heterocyclic core is a critical step in the design of new chemical entities, as it defines the three-dimensional arrangement of key pharmacophoric elements. nih.gov

Advanced Binding Mode Analysis (In Silico/In Vitro Biochemical Assays, Non-Clinical)

Advanced binding mode analysis, utilizing a combination of computational (in silico) and laboratory-based (in vitro) biochemical assays, has been instrumental in elucidating the structure-activity relationships (SAR) of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide and its analogs. These non-clinical studies provide a molecular-level understanding of how these compounds interact with their biological targets.

Target Identification and Engagement Studies at the Molecular Level

Analogs of this compound have been identified as modulators of several distinct protein targets through various screening and assay methodologies. The thiazole carboxamide scaffold has proven to be a versatile pharmacophore, demonstrating activity against enzymes, receptors, and other proteins implicated in a range of diseases. nih.govmdpi.com

Initial target identification often involves screening campaigns followed by biochemical assays to confirm engagement and determine potency. For instance, derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov In vitro COX inhibition assays are used to determine the half-maximal inhibitory concentration (IC₅₀) values, quantifying the compound's potency against COX-1 and COX-2 isoforms. nih.govacs.org Similarly, other research efforts have identified analogs that inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer progression. nih.gov Biochemical assays measuring kinase activity are employed to evaluate the inhibitory potential of these compounds. nih.gov

Further studies have revealed that aminothiazole derivatives can target prolyl oligopeptidase (PREP), an enzyme linked to neurodegenerative diseases, by modulating its protein-protein interaction functions. nih.gov Target engagement in a cellular context has been confirmed using techniques like the protein fragment complementation assay (PCA) to measure the disruption of protein dimerization. nih.gov Other identified targets for this class of compounds include α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, where they act as modulators, and DNA gyrase, an essential bacterial enzyme. nih.govmdpi.com

The following table summarizes the identified targets for various thiazole carboxamide analogs and their corresponding bioactivity data from in vitro biochemical assays.

| Compound/Analog Series | Target Protein | Assay Type | Bioactivity (IC₅₀/Kᵢ) |

| Thiazole Carboxamide (Compound 2b) | Cyclooxygenase-1 (COX-1) | In Vitro COX Inhibition | 0.239 µM acs.org |

| Thiazole Carboxamide (Compound 2b) | Cyclooxygenase-2 (COX-2) | In Vitro COX Inhibition | 0.191 µM acs.org |

| Thiazole Carboxamide (Compound 51am) | c-Met Kinase | Biochemical Assay | 2.54 nM nih.gov |

| Thiazole Carboxamide (Compound 51ak) | c-Met Kinase | Biochemical Assay | 3.89 nM nih.gov |

| 2-Amino-thiazole-4-carboxamide (Compound 6m) | MCF7 (Breast Cancer) Cells | MTT Cell Viability Assay | 0.47 µM jst.go.jp |

| 2-Amino-thiazole-4-carboxamide (Compound 6m) | NCI-H1650 (Lung Cancer) Cells | MTT Cell Viability Assay | 1.1 µM jst.go.jp |

| 4,4-difluorocyclohexyl analog (Compound 53) | P-glycoprotein (P-gp) | [¹²⁵I]-IAAP Photolabeling Inhibition | 0.1 µM nih.gov |

Key Residue Interactions and Binding Hotspots in Protein-Ligand Systems

In silico molecular docking studies have provided detailed insights into the specific interactions between thiazole carboxamide analogs and the amino acid residues within the binding sites of their target proteins. These computational models, often corroborated by experimental data, reveal the key molecular forces driving ligand binding and affinity.

Cyclooxygenase (COX) Enzymes: Docking studies of thiazole carboxamide derivatives into the active site of COX enzymes have identified several key interactions. Hydrogen bonds are frequently observed with critical residues such as Arg120, Tyr355, and Ser530. acs.org Additionally, hydrophobic interactions with residues like Leu352, Val349, Phe518, and Ala527 contribute to the stability of the protein-ligand complex. The nature of the substituent groups on the thiazole ring dictates the type of interaction; for example, a t-butyl group can engage with the hydrophobic channel of the COX active site through van der Waals forces, enhancing binding affinity and potency. acs.org

DNA Gyrase: For analogs targeting bacterial DNA gyrase, the 4,5-dibromo-1H-pyrrole-2-carboxamide moiety has been shown to interact with a hydrophobic pocket and form crucial hydrogen bonds with the side chain of Asp73. nih.gov The 2-amino group on the thiazole ring is also essential, as it allows for substitutions that can interact with other key residues like Arg76 and/or Arg136. nih.gov Furthermore, a second thiazole ring can establish hydrophobic interactions with Ile78, Ile90, and Val120. nih.gov

c-Met Kinase: In the case of c-Met inhibitors, the amide functional group and the electron-rich thiazole ring are postulated to form important hydrogen-bonding interactions within the kinase domain, which is a common feature for kinase inhibitors. nih.gov

The following table summarizes the key residue interactions identified for thiazole carboxamide analogs with their respective protein targets.

| Target Protein | Interacting Residues | Type of Interaction |

| Cyclooxygenase (COX) | Arg120, Tyr355, Ser530, Met522, Trp387 | Hydrogen Bonding acs.org |

| Cyclooxygenase (COX) | Leu352, Val349, Leu359, Phe518, Gly526, Ala527 | Hydrophobic Contact acs.org |

| DNA Gyrase | Asp73, Arg76, Arg136 | Hydrogen Bonding nih.gov |

| DNA Gyrase | Ile78, Ile90, Val120 | Hydrophobic Interaction nih.gov |

Research Applications and Potential As Chemical Probes

Utility as Building Blocks in Complex Molecule Synthesis

The structural arrangement of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide, featuring nucleophilic and electrophilic centers, makes it a valuable precursor in organic synthesis. The primary amino group at the C5 position and the carboxamide at the C4 position serve as reactive handles for constructing more complex molecular architectures. The 2-aminothiazole (B372263) scaffold is a key structural unit in medicinal chemistry, often serving as a starting point for the synthesis of compounds with a wide range of biological activities. mdpi.comnih.gov

Macrocyclic compounds, particularly peptides containing heterocyclic cores, are of great interest in therapeutics. The functional groups on this compound make it a suitable candidate for incorporation into macrocyclic structures. For instance, biocompatible macrocyclization strategies have been developed using peptides with an N-terminal cysteine and a C-terminal nitrile to form a thiazole (B1198619) ring within the macrocycle. rsc.orgnih.gov Analogously, the amino group of this compound could be acylated with a long-chain molecule containing a suitable terminal functional group. Subsequent intramolecular cyclization could then yield a novel macrocycle containing the thiazole carboxamide core, a strategy employed in the synthesis of various complex molecules.

In its native form, this compound is an achiral molecule and thus cannot function directly as a chiral auxiliary. However, its scaffold is amenable to derivatization for use in stereoselective synthesis. Chiral amines or acids could be coupled to the thiazole core via its amino or a hydrolyzed carboxyl group, respectively, to introduce a chiral center. While the parent compound is not an auxiliary, the synthesis of chiral polyaminothiazoles has been demonstrated, highlighting the utility of the thiazole scaffold in creating stereochemically diverse molecules for applications in combinatorial chemistry and drug discovery. nih.gov

Potential Research Applications

| Application Area | Specific Use | Rationale |

| Complex Molecule Synthesis | Precursor for Macrocycles | Amino and carboxamide groups serve as reactive sites for intramolecular cyclization reactions. |

| Scaffold for Chiral Synthesis | Can be derivatized with chiral molecules to guide stereoselective reactions. | |

| Material Science | Luminescent Materials | The conjugated π-system of the thiazole ring is intrinsically fluorescent. scientificarchives.com |

| Chemosensors | N, S, and O atoms can coordinate with metal ions, leading to changes in fluorescence for sensing applications. colab.ws | |

| Biochemical Research | Biochemical Tool Compounds | The rigid scaffold with H-bond donors/acceptors can mimic peptide structures to interact with biological targets. |

| Pathway Elucidation Probes | Can be used as a starting point to design specific inhibitors or modulators of enzyme or receptor function. nih.gov |

Application in Material Science Research

The field of material science often leverages organic molecules with unique electronic and photophysical properties. Thiazole-containing compounds are recognized for their intrinsic fluorescence and have been incorporated into advanced materials like luminescent metal-organic frameworks (LMOFs) and chemosensors. scientificarchives.com

Thiazole is a five-membered heterocycle whose derivatives are often fluorescent. scientificarchives.com Fused systems such as thiazolo[5,4-d]thiazoles are known for their rigid, planar structure and strong luminescence. scientificarchives.com It is plausible that this compound could exhibit useful luminescent properties. The conjugated π-system of the thiazole ring, influenced by the electron-donating amino group and the electron-withdrawing carboxamide group, could lead to interesting photophysical behaviors. Studies on other benzothiazole (B30560) derivatives have shown that substitutions can tune the emission from blue-violet to orange, which is a desirable trait for creating white-light emitting materials. researchgate.net

The ability of a molecule to change its optical properties upon binding to a specific analyte is the basis of chemo-sensing. Thiazole derivatives have been successfully developed as fluorescent chemosensors for various metal ions, including Cr³⁺, Al³⁺, and Fe³⁺. colab.wsresearchgate.net The this compound structure contains multiple potential coordination sites for metal ions: the nitrogen and sulfur atoms of the thiazole ring and the oxygen and nitrogen atoms of the carboxamide group. The binding of a metal ion to these sites could perturb the electronic structure of the molecule, resulting in a detectable change in its fluorescence (a "turn-on" or "turn-off" response), making it a potential candidate for the development of selective and sensitive environmental or biological sensors. rsc.org

Biochemical Tool Compounds for Pathway Elucidation (Non-Clinical)

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comnih.gov This prevalence is due to the scaffold's ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets such as enzymes and receptors.

Derivatives of 5-aminothiazole have been specifically designed as potent and selective modulators of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. nih.gov These compounds act not by inhibiting the enzyme's catalytic activity but by modulating its protein-protein interactions, a sophisticated mechanism crucial for elucidating cellular pathways. nih.gov Given this precedent, this compound could serve as a valuable starting fragment or lead compound for the design of novel biochemical probes. By systematically modifying its structure, researchers could develop tool compounds to selectively interact with specific biological targets, helping to unravel complex cellular signaling pathways without immediate clinical application in mind.

Enzyme Inhibitor/Activator Probes

The utility of this compound as a probe for enzyme activity has been explored in the context of several important enzyme families. While the broader class of thiazole carboxamides has been a subject of significant research interest for enzyme modulation, specific data on the 2-ethyl variant is limited.

COX Enzymes: Cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. The thiazole carboxamide scaffold has been explored for its potential to inhibit COX-1 and COX-2 enzymes. nih.govacs.orgnih.gov However, specific inhibitory concentrations (IC₅₀) and selectivity ratios for this compound against COX isoforms have not been reported in the available scientific literature.

c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that plays a significant role in cell proliferation and has been identified as a target for cancer therapy. Several studies have focused on designing and synthesizing thiazole and thiadiazole carboxamide derivatives as c-Met kinase inhibitors. nih.govnih.govresearchgate.net These studies have led to the identification of potent inhibitors within this class of compounds. Despite these efforts, specific research detailing the activity of this compound as a c-Met kinase inhibitor is not present in the currently accessible scientific documentation.

Receptor Modulator Probes

The modulation of receptor activity is a fundamental area of pharmacological research. The potential of this compound to act as a modulator for specific receptors has been considered.

AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for synaptic transmission in the central nervous system. nih.govmdpi.comnih.gov The thiazole carboxamide structure has been identified as a promising scaffold for the development of AMPA receptor modulators. nih.govmdpi.com Research in this area has led to the synthesis and evaluation of various derivatives. Nevertheless, specific studies focusing on the interaction of this compound with AMPA receptors, or data on its potential as a negative or positive allosteric modulator, are not available in the reviewed literature.

Molecular Mechanism Studies in Model Systems

The use of chemical probes in cell-based assays is essential for elucidating molecular mechanisms of action and for target validation. While thiazole-containing compounds are utilized in a variety of cell-based assays to study biological processes, including cancer cell line evaluations and target engagement, specific studies employing this compound to investigate molecular targets are not documented in the available research. nih.govmdpi.com The broader class of thiazole carboxamides has been synthesized and tested for anticancer activity against various cell lines, but data for this particular derivative is absent. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

Future synthetic efforts concerning 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide should prioritize the integration of green chemistry principles to enhance sustainability and efficiency. Traditional synthetic routes, such as the Hantzsch thiazole (B1198619) synthesis, often involve harsh reagents and produce significant waste. tandfonline.com The development of novel, environmentally benign methodologies is crucial.

Promising avenues include:

One-Pot, Multi-Component Reactions: Designing syntheses where multiple starting materials react in a single vessel to form the target molecule can significantly reduce solvent usage, purification steps, and waste generation. rsc.orgnih.gov Catalytic systems, perhaps using novel nanocatalysts, could facilitate such transformations. rsc.org

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and often leads to cleaner reactions with fewer byproducts, aligning well with green chemistry goals. researchgate.net

A comparative overview of potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Methodologies

| Methodology | Key Principles | Potential Advantages | Research Focus |

|---|---|---|---|

| One-Pot, Multi-Component Synthesis | Atom Economy, Reduced Waste, Step Economy | Increased efficiency, reduced solvent use, simplified purification. rsc.orgnih.gov | Identification of compatible reactants and novel catalytic systems. |

| Use of Green Solvents/Catalysts | Safer Solvents, Catalysis, Renewable Feedstocks | Reduced toxicity, catalyst recyclability, lower environmental impact. tandfonline.comrsc.org | Screening of bio-based solvents and development of robust, reusable catalysts. |

| Microwave-Assisted Organic Synthesis (MAOS) | Energy Efficiency | Drastically reduced reaction times, improved yields, enhanced purity. researchgate.net | Optimization of reaction conditions (temperature, time, power) for the specific thiazole synthesis. |

Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

A comprehensive understanding of the photophysical properties of this compound is essential for its potential application in areas like materials science and chemical biology. Future research should move beyond ground-state characterization to explore its behavior upon electronic excitation.

Key areas for investigation include:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can elucidate the dynamics of excited states, including their lifetimes, relaxation pathways, and the potential for processes like excited-state intramolecular proton transfer (ESIPT). mdpi.comwikipedia.orgrsc.org These studies are crucial for understanding how the molecule dissipates energy after absorbing light.

Solvatochromism Studies: Investigating how the absorption and emission spectra of the compound change in solvents of varying polarity can provide insights into the nature of its excited states and changes in its dipole moment upon excitation. rsc.org

Computational Modeling: High-level quantum mechanical calculations can complement experimental data, providing a detailed picture of the electronic structure of both ground and excited states. researchgate.netnih.gov This synergy can help correlate structural features with observed photophysical properties, guiding the design of new derivatives with tailored optical characteristics. rsc.org

Integration of Machine Learning and AI in Structure-Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For the this compound scaffold, these computational tools can accelerate the discovery and optimization of new derivatives with desired properties.

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can establish mathematical relationships between the structural features of thiazole derivatives and their biological activities or physicochemical properties. iaescore.comnih.gov These models can then be used to predict the properties of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis. researchgate.netresearchgate.net

Predictive Yield and Reaction Outcome Models: ML algorithms can be trained on existing reaction data to predict the yield of synthetic reactions for new derivatives, helping chemists to design more efficient synthetic routes. nih.govchemrxiv.org

De Novo Design: Generative AI models can be employed to design entirely new thiazole carboxamide structures with optimized properties, exploring a much wider chemical space than is possible through traditional medicinal chemistry approaches.

Table 2: Potential Applications of AI/ML in Thiazole Carboxamide Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Correlates molecular descriptors with biological activity or properties. nih.govresearchgate.net | Prioritizes synthesis of compounds with high predicted activity, reducing cost and time. plos.org |

| Reaction Yield Prediction | Predicts the outcome of chemical reactions based on reactants and conditions. nih.gov | Optimizes synthetic routes and improves resource allocation. |

| Generative Models | Designs novel molecular structures with desired property profiles. | Accelerates the discovery of innovative compounds with potentially superior characteristics. |

Exploration of New Chemical Reactivity Profiles and Cascade Reactions

The inherent reactivity of the 5-amino-1,3-thiazole-4-carboxamide core offers fertile ground for discovering novel chemical transformations. The amino group, the carboxamide, and the thiazole ring itself are all potential sites for chemical modification. mdpi.com

Unexplored avenues include:

Cascade Reactions: Designing multi-step reactions that occur in a single pot, where the product of one reaction is the substrate for the next, can lead to the rapid construction of complex molecular architectures. bohrium.comacs.orgresearchgate.net For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization involving the carboxamide.

Novel C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole ring or the ethyl group would provide a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Ring Transformation Reactions: Investigating conditions that could induce the thiazole ring to open and re-close into a different heterocyclic system could lead to the discovery of entirely new molecular scaffolds.

Design of Targeted Chemical Probes for Emerging Biological Pathways (Non-Clinical)

The thiazole carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov This makes this compound an excellent starting point for designing chemical probes to investigate biological processes in a non-clinical research setting.

Future research should focus on:

Target Identification: Using computational docking and screening assays to identify potential protein targets for the core scaffold.

Probe Development: Synthesizing derivatives that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These probes would allow researchers to visualize the subcellular localization of the compound's targets, pull-down binding partners, and map protein-ligand interactions within cells.

Pathway Elucidation: Applying these optimized chemical probes in cell-based assays to explore their effects on specific signaling pathways, helping to uncover new biological functions and potential therapeutic targets. For instance, derivatives could be designed to modulate pathways regulated by kinases or other enzyme families where thiazoles have shown activity. researchgate.net

Expanding the Scope of Thiazole Carboxamide Scaffold Diversity for Research Tools

Systematic modification of the this compound structure can generate a diverse library of compounds. This library would be an invaluable resource for screening against a wide range of biological targets, serving as a toolkit for chemical biology and drug discovery. researchgate.net

Key diversification strategies include:

Modification of the 2-position: Replacing the ethyl group with various alkyl, aryl, or heterocyclic moieties to probe steric and electronic requirements for binding to different targets. frontiersin.org

Derivatization of the 5-amino group: Acylation, alkylation, or arylation of the amino group can significantly alter the compound's properties and introduce new interaction points. nih.gov

This systematic exploration, often termed a structure-activity relationship (SAR) study, is fundamental to transforming a simple starting molecule into a collection of fine-tuned research tools. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves cyclization or condensation reactions. Key methods include:

- Cyclization in acetic acid : Refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and formyl-indole derivatives yields thiazole-carboxamide hybrids. Reaction durations (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratio of thiazole to aldehyde) critically affect crystallinity and purity .

- Catalyst-free aqueous ethanol synthesis : Aqueous ethanol-mediated reactions under reflux (1–3 hours) provide eco-friendly routes with moderate-to-high yields (e.g., 70–85%), avoiding toxic solvents .

- Multistep functionalization : Sequential reactions, such as coupling ethyl esters with amines (e.g., phenylhydrazine), followed by iodine-mediated cyclization in DMF, enable modular diversification of the thiazole core .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Standard characterization includes:

- 1H/13C NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl groups at C2, carboxamide at C4) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]+) and isotopic patterns, ensuring synthetic accuracy .

- HPLC purity analysis : Measures compound homogeneity, with retention times (tR) used to assess batch consistency .

- X-ray crystallography : Resolves crystal structures (e.g., Acta Crystallographica reports) to confirm stereochemistry and packing motifs .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for biological activity?

- Molecular docking : Predicts binding affinities to target proteins (e.g., enzymes, receptors) by simulating ligand-receptor interactions. Software like AutoDock Vina identifies optimal substituents for enhanced activity .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates electronic (e.g., trifluoromethyl groups) or steric features (e.g., ethyl vs. methyl) with bioactivity data to guide synthetic priorities .

- DFT (Density Functional Theory) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability under physiological conditions .

Q. What strategies resolve contradictions in reported biological activities of thiazole-carboxamide analogs?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC50 values. Standardized protocols (e.g., MTT assays at 48 hours) improve reproducibility .

- Purity thresholds : Impurities (e.g., <95% purity in compound 34 ) may skew results. Rigorous HPLC purification and batch validation are essential.

- Structural analogs : Subtle changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) alter pharmacokinetics. Comparative studies under identical conditions isolate structure-activity trends .

Q. How do reaction fundamentals inform reactor design for scaling up thiazole-carboxamide synthesis?

- Kinetic profiling : Monitoring reaction rates (e.g., via in-situ FTIR) identifies temperature-sensitive steps, guiding batch vs. continuous flow reactor choices .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but require recovery systems to meet green chemistry standards .

- Membrane separation : Nanofiltration membranes isolate intermediates, reducing purification steps and improving throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.